Hydrazinecarboxamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl-
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Overview
Description
Hydrazinecarboxamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl- is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of Hydrazinecarboxamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl- typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3-phenylurea. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by cooling and crystallization to obtain the pure product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Hydrazinecarboxamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbon-nitrogen double bond.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Hydrazinecarboxamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl- has been extensively studied for its applications in various scientific fields:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. In the case of its antimicrobial activity, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death . For its anticancer activity, the compound induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Hydrazinecarboxamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl- can be compared with other Schiff bases and related compounds:
(E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-2-phenylacetohydrazide: This compound has a similar structure but with a naphthalene ring instead of a benzene ring, which may result in different chemical and biological properties.
N′-((pyren-4-yl)methylene)isonicotinohydrazide:
Properties
IUPAC Name |
1-[(2-hydroxyphenyl)methylideneamino]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13-9-5-4-6-11(13)10-15-17-14(19)16-12-7-2-1-3-8-12/h1-10,18H,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQAVFPMYZFAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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